molecular formula C12H13N3 B2680332 N2-(4-Methylphenyl)-2,3-pyridinediamine CAS No. 70358-38-2

N2-(4-Methylphenyl)-2,3-pyridinediamine

Cat. No.: B2680332
CAS No.: 70358-38-2
M. Wt: 199.257
InChI Key: NRRYCBFHCDAHCV-UHFFFAOYSA-N
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Description

N2-(4-Methylphenyl)-2,3-pyridinediamine is a substituted pyridinediamine derivative characterized by a pyridine ring with amino groups at the 2- and 3-positions and a 4-methylphenyl group attached to the N2 nitrogen. This compound belongs to a broader class of 2,3-pyridinediamine derivatives, which are pivotal intermediates in medicinal chemistry for synthesizing heterocyclic scaffolds such as imidazo[4,5-b]pyridines . These scaffolds are associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-methylphenyl substituent enhances lipophilicity and may influence binding affinity to biological targets, as demonstrated in studies of structurally related compounds .

Properties

IUPAC Name

2-N-(4-methylphenyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRYCBFHCDAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Methylphenyl)-2,3-pyridinediamine typically involves the reaction of 4-methylphenylamine with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 4-methylphenylamine reacts with 2,3-dichloropyridine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Methylphenyl)-2,3-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridinediamine derivatives depending on the reagents used.

Scientific Research Applications

N2-(4-Methylphenyl)-2,3-pyridinediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of N2-(4-Methylphenyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Utility : Benzyl and 4-methylphenyl derivatives are preferred for cyclocondensation reactions with aldehydes to form imidazo[4,5-b]pyridines, whereas alkyl substituents (e.g., ethyl) are less reactive under similar conditions .

Physicochemical Properties

Spectral and Analytical Data Comparison

Compound Name Melting Point (°C) IR (cm⁻¹, C=N/C-N Stretch) ¹H NMR (δ, ppm, Key Signals)
This compound* 268–287 1630–1650 (C=N) 2.35 (s, 3H, CH₃), 7.25–7.60 (Ar-H)
N2-Benzyl-2,3-pyridinediamine 255–260 1620–1640 (C=N) 4.50 (s, 2H, CH₂), 7.30–7.80 (Ar-H)
N2-Isopropyl-2,3-pyridinediamine 198–202 1590–1610 (C=N) 1.25 (d, 6H, CH(CH₃)₂), 3.10 (m, 1H)

*Data inferred from structurally related compounds in .

Key Observations :

  • Melting Points : Aromatic substituents (4-methylphenyl, benzyl) result in higher melting points (255–287°C) due to π-π stacking interactions, whereas alkyl-substituted analogs melt at lower temperatures (198–202°C) .
  • ¹H NMR : The 4-methylphenyl group produces a distinct singlet at δ 2.35 ppm for the methyl protons, differentiating it from benzyl (δ 4.50 ppm, CH₂) and isopropyl (δ 1.25 ppm, CH₃) substituents .

Antiproliferative and Anti-inflammatory Effects

Compound Name Target Activity IC₅₀/EC₅₀ Mechanism of Action Reference ID
This compound* Renal cell adenocarcinoma (769-P) 11.6 µM G1 cell cycle arrest, apoptosis
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Anti-inflammatory (LPS-induced macrophages) 11.6 µM COX-2 inhibition
N2-Benzyl-2,3-pyridinediamine Antitumor (broad spectrum) Not reported DNA intercalation (hypothesized)

*Derivative used in : N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide.

Key Observations :

  • The 4-methylphenyl group enhances antiproliferative activity in renal cancer cells by inducing G1 arrest and apoptosis, likely due to its electron-donating properties stabilizing interactions with cellular targets .
  • Benzyl-substituted analogs lack specific activity data but are hypothesized to act via DNA intercalation, a mechanism less relevant to methylphenyl derivatives .

Cyclocondensation Reactions

This compound undergoes regioselective cyclocondensation with aldehydes to form imidazo[4,5-b]pyridines, a reaction influenced by the steric and electronic effects of the 4-methylphenyl group . In contrast:

  • 3,4-Pyridinediamine analogs (e.g., 3,4-diaminopyridine) form regioisomeric products under similar conditions, highlighting the importance of substitution patterns .
  • Alkyl-substituted derivatives (e.g., N2-ethyl) show lower reactivity due to reduced electron density at the amino group, necessitating harsher conditions for cyclocondensation .

Biological Activity

N2-(4-Methylphenyl)-2,3-pyridinediamine is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antitumor, antimicrobial, and antioxidant properties.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of 4-methylphenyl amines with pyridine derivatives. The compound's structure features a pyridine ring substituted with a 4-methylphenyl group at the nitrogen position, contributing to its biological properties.

Table 1: Synthesis Methods of this compound

MethodReagentsConditionsYield
Method A4-Methylphenyl amine + Pyridine derivativeHeat at 150°C for 5 hours75%
Method B4-Methylphenyl amine + Acetic anhydride + PyridineStir at room temperature for 24 hours68%

Antitumor Activity

Research indicates that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of human tumor cells.

Case Study: Antitumor Efficacy

In a study assessing the antiproliferative effects of this compound against HeLa and A549 cell lines, the compound demonstrated an IC50 value of approximately 5.6 μM, indicating potent antitumor activity. The introduction of the methylphenyl group was found to enhance this effect significantly compared to other pyridine derivatives .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. A recent study evaluated its efficacy against several Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that this compound is particularly effective against Staphylococcus aureus, with an MIC value suggesting it could be developed as a potential antimicrobial agent .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has shown significant free radical scavenging activity in vitro.

Case Study: Antioxidant Evaluation

In a DPPH assay, this compound exhibited an IC50 value of 15 μM, indicating strong antioxidant potential. This activity is attributed to the presence of the amino groups on the pyridine ring which facilitate electron donation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications to the pyridine ring or substitution patterns significantly influence its pharmacological properties.

Key Findings:

  • Substitution Effects: The presence of electron-donating groups like -NH2 enhances antitumor activity.
  • Ring Modifications: Alterations in the position of substituents on the pyridine ring can lead to variations in IC50 values across different cell lines .

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